2H,3H,5H,6H,7H-Furo[2,3-f]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3,5,6,7-tetrahydro-2H-furo[2,3-f]indole |
InChI |
InChI=1S/C10H11NO/c1-3-11-9-5-8-2-4-12-10(8)6-7(1)9/h5-6,11H,1-4H2 |
InChI Key |
UTLBMLCFNBXLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C3C(=C2)CCO3 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 2,3 F Indole and Analogues
Strategic Approaches to Furo-Indole Ring System Construction
The assembly of the furo-indole framework relies on a series of strategic bond-forming reactions. These methods are designed to efficiently generate the fused ring system from simpler, readily available starting materials. Key strategies include cycloaddition reactions that form multiple bonds in a single step, tandem or domino reactions that combine several transformations in one pot, and multi-component reactions that bring together three or more reactants to create complex products with high atom economy.
Cycloaddition Reactions in Furo-Indole Synthesis
Cycloaddition reactions are powerful tools in organic synthesis, enabling the concerted or stepwise formation of cyclic structures. In the context of furo-indole synthesis, both intramolecular and intermolecular cycloadditions have been successfully employed.
The Intramolecular Diels-Alder Vinylarene (IMDAV) reaction has emerged as a valuable method for constructing the furo[2,3-f]isoindole core. beilstein-journals.orgresearchgate.net This strategy involves a [4+2] cycloaddition where a furan (B31954) ring, acting as part of a vinylarene system, serves as the diene, and a tethered dienophile participates in the intramolecular cyclization. beilstein-journals.org
A notable application of this is a one-pot Ugi/IMDAV tandem reaction. beilstein-journals.orgnih.gov In this sequence, an Ugi four-component reaction involving (E)-3-(furan-2-yl)acrylaldehyde, a primary amine, an isonitrile, and maleic acid monoanilide generates an intermediate that spontaneously undergoes an IMDAV reaction. beilstein-journals.orgnih.gov This process proceeds with high stereoselectivity, yielding 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindoles as single pairs of enantiomers in excellent yields. beilstein-journals.orgnih.gov The furan's double bond and an exocyclic double bond constitute the diene, while a residue from the maleic acid monoanilide acts as the dienophile. beilstein-journals.org
It has been observed that the IMDAV strategy can also be applied to the synthesis of related thieno[2,3-f]isoindoles from thienyl- or furylallylamines and unsaturated acid derivatives. beilstein-journals.orgresearchgate.net
The (4+3) cycloaddition reaction offers an efficient route to seven-membered rings and has been successfully applied to the synthesis of complex cyclohepta[b]indole derivatives using 4H-furo[3,2-b]indoles as the four-carbon component. nih.govacs.orgsemanticscholar.org In this approach, oxyallyl cations, generated in situ from α-haloketones in the presence of a base like diisopropylethylamine (DIPEA) and a perfluorinated solvent, react with the furo[3,2-b]indole system. nih.govacs.org
This dearomative cycloaddition proceeds under mild conditions and without the need for expensive catalysts, affording cyclohepta[b]indole scaffolds in good to excellent yields with complete diastereoselectivity. nih.govacs.org For instance, the reaction of ethyl 4H-furo[3,2-b]indole-4-carboxylate with an in situ generated cyclopentyl oxyallyl cation yields the corresponding 7,8-dihydro-5H-7,10a-epoxycyclohepta[b]indole derivative in high yield. semanticscholar.org The furan ring within the furo[3,2-b]indole acts as a constrained s-cis diene, making it an attractive partner for this type of cycloaddition. acs.org
Tandem Reactions and Domino Sequences for Fused Heterocycles
Tandem and domino reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, provide an elegant and efficient pathway to complex fused heterocycles like furo[2,3-f]indoles. These strategies are prized for their atom economy and operational simplicity.
One such example is a tandem Ugi/intramolecular Diels-Alder (IMDAV) reaction. beilstein-journals.orgnih.gov This one-pot process begins with a four-component Ugi reaction using 3-(furan-2-yl)acrylaldehyde, which forms an adduct that spontaneously undergoes an IMDAV reaction. beilstein-journals.orgnih.gov This sequence has been shown to produce the 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole core with a high degree of stereoselectivity and in excellent yields. beilstein-journals.org
Another notable tandem sequence involves the reaction of 3-(thienyl)propargylamines with maleic anhydride (B1165640). This process proceeds through successive acylation and [4+2] cycloaddition steps to construct the thieno[2,3-f]isoindole core, a sulfur analogue of the furo-indole system. thieme-connect.de The key step is an intramolecular didehydro-Diels–Alder (IMDDA) reaction, which occurs with high selectivity. thieme-connect.de
Furthermore, tandem cyclization/[4+3] annulation reactions between enynamides and α-bromohydroxamates have been developed to synthesize furo[2,3-e] nih.govnih.govdiazepin-3-one derivatives, which contain a seven-membered dinitrogen-fused ring. acs.org Palladium-catalyzed tandem allylic isomerization followed by a furan Diels-Alder reaction represents another powerful strategy for indole (B1671886) synthesis. rsc.org
Multi-component Reactions (MCRs) for Furo[2,3-d]pyrimidine (B11772683) Derivatives
Multi-component reactions (MCRs) are highly convergent processes that combine three or more starting materials in a single reaction vessel to form a complex product that incorporates substantial portions of all the reactants. researchgate.net This approach is celebrated for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules. researchgate.net
While direct MCRs for the synthesis of the parent furo[2,3-f]indole are not extensively documented, MCR methodologies are well-established for the synthesis of related fused heterocyclic systems, such as furo[2,3-d]pyrimidine derivatives. researchgate.netresearchgate.net These reactions often utilize isocyanides as key components. researchgate.net The Ugi four-component reaction (Ugi-4CR), which involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is a prominent example of an isocyanide-based MCR. researchgate.net
In a specific application, furo[2,3-d]pyrimidine derivatives have been synthesized through a one-pot reaction involving an aldehyde, an amine, and a suitable furan-containing precursor, although the specific details of the starting materials leading directly to the furo[2,3-d]pyrimidine core are varied. researchgate.netresearchgate.net The general principle involves the sequential formation of multiple bonds in a single pot, leading to the construction of the fused pyrimidine (B1678525) ring onto the furan scaffold. The development of such MCRs is often driven by the desire to create libraries of compounds for biological screening. researchgate.net
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. In the realm of furo-indole synthesis, transition metals, particularly copper and rhodium, play a pivotal role in facilitating key bond-forming reactions.
Copper(II) and Rhodium(II) catalysts have been instrumental in carbenoid cyclization/cycloaddition cascades of α-diazo indolo amido esters. nih.govacs.orgresearchgate.net These reactions proceed through the generation of a metal carbenoid intermediate, which can then undergo cyclization onto an adjacent carbonyl group to form a reactive furo[3,4-b]indole. nih.govresearchgate.netacs.org This intermediate can be trapped in a subsequent intramolecular [4+2] cycloaddition with a tethered π-bond. nih.govacs.orgacs.org The choice of metal catalyst can influence the outcome of the reaction. For instance, in certain model studies, Cu(II) catalysis was found to promote the desired cycloaddition cascade. nih.govacs.org
Rhodium catalysts have also been employed in the synthesis of isoindoles fused to furan rings. acs.org Rhodium-catalyzed processes have been shown to be effective in the synthesis of 2,3-fused indole compounds through various annulation strategies. nih.govacs.org For example, Rh(III) catalysts can facilitate C-H bond activation and subsequent annulation reactions to build polycyclic indole structures. nih.govacs.org
The following table provides a summary of selected transition metal-catalyzed reactions for the synthesis of furo-indole and related systems:
| Catalyst | Reactants | Product | Reaction Type | Ref. |
| Cu(II) or Rh(II) | α-diazo indolo amido esters | Furo[3,4-b]indole cycloadducts | Carbenoid cyclization/cycloaddition cascade | nih.gov, acs.org, researchgate.net |
| Rh(III) | Indole derivatives and various coupling partners | 2,3-fused indole compounds | C-H activation/annulation | nih.gov, acs.org |
| Ni(II) | Indoles and epoxides | Furo[3,4-b]indoles | [3+2] Cycloaddition | researchgate.net, cnpereading.com |
| Palladium | 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione | 2,3-disubstituted indoles | Tandem reduction/cyclization | rsc.org |
Palladium-Catalyzed Cyclizations and Cross-Coupling Methods
Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic systems, and its application to furoindole analogues is well-documented. These methods often involve a sequence of cross-coupling and cyclization reactions to build the fused ring system in a controlled manner.
A notable strategy for synthesizing benzo mdpi.combeilstein-journals.orgfuro[3,2-b]indoles, which are related isomers, involves a two-step palladium-catalyzed process. nih.gov This procedure begins with a Suzuki–Miyaura cross-coupling reaction, followed by a double Buchwald–Hartwig amination to construct the indole ring fused to a benzofuran (B130515) core. nih.gov The synthesis commences with 2,3-dibromobenzofuran, which undergoes a regioselective Suzuki–Miyaura coupling with 2-bromophenylboronic acid to yield the key biaryl intermediate. nih.gov The subsequent palladium-catalyzed double C,N-coupling reaction with an amine, such as p-toluidine, closes the indole ring. nih.gov Optimization of this cyclization step revealed that bidentate phosphine (B1218219) ligands like BINAP, in conjunction with a Pd₂(dba)₃ catalyst precursor, provided the highest yields. nih.gov
Table 1: Optimization of Palladium-Catalyzed Double Buchwald-Hartwig Cyclization
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ | BINAP | Toluene | 75 |
| Pd(OAc)₂ | BINAP | Toluene | 52 |
| Pd₂(dba)₃ | XantPhos | Toluene | 68 |
| Pd₂(dba)₃ | dppf | Toluene | 71 |
| Pd₂(dba)₃ | BINAP | Dioxane | 65 |
Data sourced from a study on the synthesis of benzo mdpi.combeilstein-journals.orgfuro[3,2-b]indoles. nih.gov
Another powerful palladium-catalyzed method involves a sequential process that forms the indole moiety first, followed by the annulation of a lactone ring to create furo[3,4-b]indol-1-ones. unipr.it This reaction starts with 2-(hydroxypropyn-1-yl)anilines and proceeds via an initial 5-endo-dig cyclization to form the indole. unipr.it This is followed by the insertion of carbon monoxide and a second annulation step to build the fused lactone ring, generating three new bonds (C-N, C-C, and C-O) in a single operation. unipr.it
Furthermore, palladium-catalyzed reactions for preparing 2,3-disubstituted indoles have been developed using ortho-alkynylanilines and arylsiloxanes, showcasing the versatility of palladium in constructing the core indole structure necessary for subsequent furan ring formation. rsc.org
Gold-Catalyzed Cyclizations in Related Indole Chemistry
Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules, particularly through the activation of alkynes toward nucleophilic attack. acs.orgnih.gov In the context of indole synthesis, gold catalysts facilitate cascade reactions that can rapidly build fused heterocyclic systems.
One novel approach involves a gold-catalyzed cascade cyclization of aniline (B41778) derivatives that bear a conjugated diyne moiety. acs.org The reaction is initiated by a 5-endo-dig cyclization to form the indole ring. acs.org Subsequently, a second cyclization occurs, with a notable preference for 7-endo-dig over 6-exo-dig cyclization, leading to the formation of an indole fused with a seven-membered ring. acs.org This demonstrates the potential of gold catalysis to control regioselectivity in complex cyclizations. acs.org
Gold catalysts have also been employed in one-pot procedures that combine the cyclization of 2-alkynylanilines with a subsequent C3-selective functionalization of the newly formed indole ring. nih.gov For instance, an Au(III)-catalyzed cyclization can be followed by an Au(I)-catalyzed direct alkynylation, providing a straightforward route to 2-substituted-3-alkynylindoles. nih.gov This dual catalytic system, combining Au(III) and Au(I) in a single pot, highlights the operational simplicity and efficiency of gold-catalyzed methods. nih.gov These reactions are often tolerant of various functional groups and can be performed under mild conditions without the need for an inert atmosphere. nih.gov
Acid-Catalyzed Cyclizations and Rearrangements
Acid catalysis provides a classic yet effective means of promoting cyclization and rearrangement reactions to form heterocyclic cores. The Fischer indole synthesis and Friedel-Crafts-type reactions are two prominent examples that are applicable to the synthesis of furoindole structures.
The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indole rings. byjus.comthermofisher.com The reaction involves heating an arylhydrazone, typically formed from the condensation of a phenylhydrazine (B124118) and an aldehyde or ketone, in the presence of a Brønsted or Lewis acid catalyst. wikipedia.orgnumberanalytics.com The mechanism proceeds through protonation and isomerization to an enamine, followed by an irreversible researchgate.netresearchgate.net-sigmatropic rearrangement that breaks the N-N bond. byjus.com The resulting diimine intermediate then cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org
This method is highly versatile and has been adapted for the synthesis of complex, fused indole systems. For example, it is the key step in a one-pot procedure to prepare 6H,7H-chromeno[3',4':4,5]thieno[3,2-b]indol-6-ones, which are complex analogues containing a thieno[3,2-b]indole core. researchgate.net Similarly, the Fischer indolization has been used to construct benzofuro[2′,3′:4,5]thieno[3,2-b]indoles. nih.gov In this approach, 3-aminothieno[3,2-b]benzofuran-2-carboxylates react with arylhydrazines in an acid-promoted, one-pot procedure to afford the target fused heteroacenes. researchgate.netnih.gov
Table 2: Catalysts and Conditions in Fischer Indole Synthesis
| Catalyst Type | Examples | Key Features |
|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid | Classic and widely used for the reaction. wikipedia.org |
| Lewis Acids | Boron Trifluoride (BF₃), Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃) | Effective catalysts for the cyclization step. wikipedia.org |
| Palladium Catalysis | Buchwald Modification | Allows the use of aryl bromides and hydrazones, expanding the reaction's scope. wikipedia.org |
Data compiled from reviews on the Fischer Indole Synthesis. wikipedia.orgorganic-chemistry.org
A significant variation is the Buchwald modification, which utilizes a palladium-catalyzed reaction to couple aryl bromides with hydrazones, supporting the intermediacy of N-arylhydrazones in the classical Fischer synthesis. wikipedia.org
Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are fundamental processes for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org These reactions are broadly categorized into alkylation and acylation. wikipedia.orgbyjus.com
In the context of furoindole synthesis, intramolecular Friedel-Crafts acylation can be a key step for ring closure. The Haworth synthesis, for instance, demonstrates how an arene can react with a cyclic anhydride like succinic anhydride, and after subsequent reduction and a second acid-catalyzed intramolecular acylation, a new ring is fused to the original aromatic system. wikipedia.org This principle can be applied to suitable furan or indole precursors to construct the final fused heterocycle. Friedel-Crafts acylation typically requires stoichiometric amounts of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), because the resulting ketone product forms a stable complex with the catalyst. wikipedia.org
Friedel-Crafts alkylation of the indole nucleus is also a valuable tool. nih.gov The high nucleophilicity of the indole ring, particularly at the C3 position, allows for alkylation under Lewis acidic conditions. nih.gov Trichloroacetimidates have been reported as effective electrophiles for the alkylation of indoles, a reaction that proceeds best when either the indole or the imidate contains electron-withdrawing groups to prevent polyalkylation. nih.gov
Directed Functionalization of Indole and Furan Moieties
The targeted functionalization of pre-formed indole or furan rings is a strategic approach to building more complex structures, including fused systems. By installing reactive handles at specific positions, subsequent cyclization reactions can be directed to form the desired furoindole product.
Modifying the nitrogen atom of the indole ring is a common strategy for altering the molecule's properties or for introducing groups that can participate in subsequent synthetic transformations. researchgate.net
N-alkylation of indoles can be achieved through various methods. One approach involves using electrophilic indole derivatives, such as N-(benzoyloxy)indoles, which can react with nucleophiles in the presence of a copper hydride catalyst. nih.gov The regioselectivity of this alkylation (N- vs. C3-alkylation) can be controlled by the choice of phosphine ligand. nih.gov Another method involves the condensation of aminoindoles with DMF-dialkoxyacetals, which generates reactive alkoxyiminium species that facilitate N-alkylation. rsc.org
Friedel-Crafts acylation can be directed to the indole nitrogen by first protecting it, for example, with a phenylsulfonyl group. researchgate.net The synthesis of alkyl-substituted N-protected indoles can be accomplished through a sequence of C-acylation followed by reductive deoxygenation. researchgate.net For instance, 1-(phenylsulfonyl)indole (B187392) can undergo regioselective Friedel-Crafts acylation at the C3 or C5 positions, and the resulting acyl group can then be reduced to an alkyl group. researchgate.net This acylation-deoxygenation sequence provides a general route to various substituted indoles that can serve as precursors for more complex targets. researchgate.net
Table 3: Selected Reagents for Indole Functionalization
| Functionalization | Reagent/Catalyst System | Position | Reference |
|---|---|---|---|
| N-Alkylation | Trichloroacetimidates / Lewis Acid | N-1 | nih.gov |
| N-Alkylation | N-(benzoyloxy)indoles / CuH Catalyst | N-1 | nih.gov |
| N-Alkylation | DMF-dialkoxyacetals | N-1 | rsc.org |
| C3-Acylation | Acyl Halides / AlCl₃ on N-protected indole | C-3 | researchgate.net |
| C4-Arylation | Iodoarenes / Pd(II) Catalyst with formyl directing group | C-4 | nih.gov |
This table summarizes various methods for the functionalization of the indole ring.
Electrophilic Substitution at Fused Ring Junctions
The indole ring system is characterized as a π-excessive or electron-rich heterocycle, which makes it highly susceptible to electrophilic substitution reactions. bhu.ac.in This reactivity is particularly pronounced at the C-3 position of the pyrrole (B145914) ring component of indole. bhu.ac.inquimicaorganica.org The preference for C-3 substitution is attributed to the greater stability of the cationic intermediate formed during the reaction, which can be stabilized by the delocalization of the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C-3 position is already occupied, electrophilic attack typically occurs at the C-2 position, and if both are blocked, substitution may take place at the C-6 position of the benzene ring. bhu.ac.in
Various electrophilic substitution reactions are employed in the functionalization of indoles and by extension, in the synthesis of more complex structures like furo[2,3-f]indoles. These include:
Halogenation: Indoles can be halogenated using mild reagents such as dilute halogens, N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). quimicaorganica.org
Nitration: Nitration is typically carried out using a mixture of nitric acid and acetic anhydride. quimicaorganica.org
Sulfonation: Sulfonation can be achieved with a sulfur trioxide-pyridine complex under mild conditions to prevent polymerization side reactions. quimicaorganica.org
Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl and acyl groups, although the conditions need to be carefully controlled. researchgate.net For instance, the use of montmorillonite (B579905) clay K-10 as a solid acid catalyst in reactions of indole with ketones has been shown to favor the formation of diindolyl methanes, avoiding the aldol (B89426) condensation products often seen with mineral or Lewis acids. niscpr.res.in
The reactivity of the indole nucleus towards electrophiles is a cornerstone for constructing the furo[2,3-f]indole scaffold. By carefully selecting the starting indole derivative and the electrophilic reagent, specific functional groups can be introduced at desired positions, paving the way for subsequent cyclization to form the furan ring.
Mannich Reaction for 3-Substituted Indoles
The Mannich reaction is a powerful tool for the C-3 functionalization of indoles, which is a key step in the synthesis of many indole alkaloids and related bioactive molecules. quimicaorganica.orgchemtube3d.com This reaction involves the aminoalkylation of the active hydrogen at the C-3 position of the indole ring. The typical reagents for the Mannich reaction are formaldehyde (B43269) (methanal), a primary or secondary amine, and an acid catalyst. quimicaorganica.org
The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile. The nucleophilic C-3 position of the indole attacks the iminium ion, leading to the formation of a 3-aminoalkylated indole derivative, commonly known as a "Mannich base". chemtube3d.com A well-known example is the reaction of indole with formaldehyde and dimethylamine (B145610) to produce 3-(dimethylaminomethyl)indole, also known as gramine (B1672134). bhu.ac.in
A significant feature of indole-derived Mannich bases is the reactivity of the dimethylamino group. Unlike typical Mannich bases that require alkylation to form a quaternary ammonium (B1175870) salt before elimination, the nitrogen of the indole ring itself can facilitate the expulsion of the dimethylamino group, particularly in the presence of a nucleophile like cyanide. bhu.ac.inchemtube3d.com This allows for the subsequent introduction of other functional groups at the C-3 position, making gramine a versatile intermediate in the synthesis of 3-substituted indoles. bhu.ac.in
This methodology provides a reliable route to introduce a side chain at the C-3 position of an indole, which can then be further elaborated and cyclized to form the furan ring of the furo[2,3-f]indole system.
Stereoselective Synthesis of Furo[2,3-f]indole Derivatives
The stereoselective synthesis of furo[2,3-f]indole derivatives is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. One notable approach involves a multi-component reaction strategy. For example, spiro[furan-2,3′-indoline]-3-carboxylate derivatives can be synthesized in a three-component reaction using isatin (B1672199) derivatives (N-alkyl-indoline-2,3-diones), anilines, and diethyl acetylenedicarboxylate. nih.gov The use of ionic liquid catalysts and ultrasonic irradiation can facilitate this reaction, particularly when dealing with components of limited miscibility. nih.gov
The proposed mechanism for this reaction involves the initial formation of diethyl 2-(phenylamino)fumarate from the aniline and acetylenic ester. nih.gov Concurrently, the isatin is activated by the ionic liquid catalyst. nih.gov A subsequent nucleophilic attack by the enamine intermediate on the activated isatin, followed by cyclization and elimination of ethanol, yields the spiro[furan-2,3′-indoline] product. nih.gov This method has been shown to be effective for a range of substrates, producing the desired products in good to excellent yields. nih.gov
Another powerful strategy for constructing fused heterocyclic systems with stereocontrol is through sigmatropic rearrangements. For instance, a concise synthesis of furo[2,3-b]indolines has been developed utilizing a researchgate.netresearchgate.net-sigmatropic rearrangement of N-alkenyloxyindoles. nsf.gov These intermediates, generated from the conjugate addition of N-hydroxyindoles to activated alkynes, spontaneously rearrange and cyclize to form hemiaminals as single diastereomers. nsf.gov This method highlights the potential for controlling stereochemistry during the formation of the fused furan ring.
Advanced Spectroscopic and Structural Characterization of Furo 2,3 F Indole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides crucial information about the electronic environment of protons and their spatial relationships. In the context of a saturated furo[2,3-f]indole system, the spectrum would be characterized by signals in the aliphatic region, corresponding to the methylene (B1212753) (CH₂) and methine (CH) protons of the tetrahydrofuran (B95107) and tetrahydropyrrole rings, as well as signals for any protons on the benzene (B151609) ring.
The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and by anisotropic effects from the aromatic ring. For instance, protons on carbons adjacent to the heteroatoms (C2, C3, C5, C7) would be expected to resonate at a lower field compared to other aliphatic protons. The coupling constants (J) between adjacent protons are diagnostic of the dihedral angles, providing insight into the stereochemistry of the ring junctions. For example, the distinction between a linear pyrano[3,2-f]indole and an angular pyrano[2,3-g]indole can be established based on the presence or absence of spin-spin coupling between specific aromatic protons. mdpi.com A similar approach would be applied to differentiate furo[2,3-f]indole from its isomers.
Table 1: Representative ¹H NMR Data for a Hypothetical 2H,3H,5H,6H,7H-Furo[2,3-f]indole Derivative (Note: This table is illustrative, based on general principles and data from related heterocyclic systems.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.8 - 4.2 | Triplet | 7.0 - 8.0 |
| H-3 | 2.9 - 3.3 | Multiplet | - |
| H-5 | 3.1 - 3.5 | Triplet | 6.5 - 7.5 |
| H-6 | 2.7 - 3.1 | Multiplet | - |
| H-7 | 4.3 - 4.7 | Triplet | 7.5 - 8.5 |
| Ar-H | 6.8 - 7.5 | Multiplet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. In a furo[2,3-f]indole system, carbons bonded to the electronegative oxygen and nitrogen atoms (C2, C3a, C7, C7a) will be deshielded and appear at a lower field in the spectrum. mdpi.comresearchgate.net The signals for the aromatic carbons of the benzene ring would appear in the typical downfield region (δ 110-150 ppm).
The comparison of ¹³C NMR data between different isomers, such as furo[2,3-b]pyrroles and furo[3,2-b]pyrroles, reveals significant differences in chemical shifts for the carbons at and near the ring fusion, which is a powerful method for structural assignment. mdpi.comresearchgate.net For instance, in one study, the C-2 and C-5 signals appeared at a higher magnetic field in the furo[2,3-b]pyrrole isomer compared to the corresponding carbons in the furo[3,2-b]pyrrole isomer. mdpi.com
Table 2: Representative ¹³C NMR Data for a Hypothetical this compound Derivative (Note: This table is illustrative, based on general principles and data from related heterocyclic systems.)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 65 - 75 |
| C-3 | 25 - 35 |
| C-3a | 115 - 125 |
| C-4 | 110 - 120 |
| C-5 | 45 - 55 |
| C-6 | 20 - 30 |
| C-7 | 70 - 80 |
| C-7a | 140 - 150 |
| C-8 | 120 - 130 |
| C-8a | 135 - 145 |
Two-Dimensional NMR Techniques (e.g., 2D-NMR)
For complex structures like furo[2,3-f]indoles, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, revealing the connectivity of the proton network within the molecule. It is invaluable for tracing the proton sequences in the saturated rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying the connectivity between different fragments of the molecule, such as linking the protons on the saturated rings to the carbons of the aromatic ring and the quaternary carbons at the ring junctions. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
The combined use of these 2D NMR experiments allows for the complete and reliable structural determination of regioisomeric fused heterocycles. researchgate.net
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. mdpi.com By comparing the exact measured mass with the calculated mass for a proposed molecular formula, the identity of the compound can be confirmed with a high degree of confidence. For a compound like this compound (C₁₀H₁₁NO), HRMS would be able to distinguish it from other isomers or compounds with the same nominal mass but different elemental formulas. This technique is also crucial for confirming the identity of synthesized derivatives. ias.ac.innih.gov
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. youtube.com The resulting fragmentation pattern is a characteristic fingerprint of the compound and provides valuable structural information. The fragmentation of indole (B1671886) derivatives often involves characteristic losses. scirp.org For a furo[2,3-f]indole system, one might expect fragmentation pathways involving the cleavage of the furan (B31954) and pyrrole (B145914) rings. For example, the loss of fragments corresponding to the ether or amine portions of the heterocyclic rings would be anticipated. The study of fragmentation patterns in related prenylated indole alkaloids has shown characteristic losses of substituent groups and subsequent cleavages of the heterocyclic rings, which aids in the structural elucidation of analogues. nih.gov The analysis of these fragmentation pathways helps to piece together the structure of the original molecule. scirp.orgmdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and probing the structure of heterocyclic compounds like furo[2,3-f]indole derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺.
For furo[2,3-f]indole systems, ESI-MS analysis would characteristically reveal a prominent peak corresponding to the protonated molecule, confirming the molecular weight of the compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a roadmap of the molecule's structure.
While specific fragmentation data for this compound is not extensively published, the fragmentation of related indole alkaloids follows predictable pathways. nih.gov For the furo[2,3-f]indole core, fragmentation would likely involve the cleavage of the fused ring system. Common fragmentation patterns for indole derivatives include the loss of small neutral molecules and characteristic cleavages within the heterocyclic rings. For instance, in substituted isoindoles, the removal of a methanol (B129727) group has been observed, leading to a significant daughter fragment. semanticscholar.org The analysis of these fragment ions allows for the precise structural elucidation of the parent compound. nih.gov
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups present within a molecule. libretexts.orgyoutube.com The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. oregonstate.edu
In the context of this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key structural motifs. The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹), which contains complex vibrations unique to the molecule as a whole. oregonstate.edu
Key expected vibrational frequencies for the furo[2,3-f]indole system include:
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹, characteristic of the indole nitrogen. The sharpness or broadness of this peak can indicate the extent of hydrogen bonding. oregonstate.edu
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the saturated portions of the rings will be observed just below 3000 cm⁻¹. globalresearchonline.net
C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O-C Stretching: The ether linkage in the furan ring will produce a strong, characteristic C-O stretching band, typically in the 1000-1300 cm⁻¹ range. libretexts.org Theoretical studies on furan derivatives show that ring C-C symmetric and asymmetric stretching vibrations occur between 1033-1414 cm⁻¹. globalresearchonline.net
The following table summarizes the expected IR absorption bands for the primary functional groups in a furo[2,3-f]indole system.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Type of Vibration |
| Indole N-H | N-H | 3300 - 3500 | Stretching |
| Aromatic C-H | C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | C-H | 2850 - 2960 | Stretching |
| Aromatic Ring | C=C | 1450 - 1600 | Stretching |
| Furan Ring Ether | C-O-C | 1000 - 1300 | Asymmetric & Symmetric Stretching |
This table presents generalized data based on established infrared spectroscopy correlation charts and literature on related heterocyclic systems. libretexts.orgoregonstate.eduglobalresearchonline.net
X-ray Crystallography for Solid-State Structure Determination
For novel furo[2,3-f]indole derivatives, obtaining single crystals suitable for X-ray diffraction would yield a wealth of structural information. The analysis would reveal the planarity of the fused ring system and the orientation of any substituents. The crystal packing is governed by intermolecular forces such as hydrogen bonding and π-π stacking, which dictate the supramolecular architecture. nih.govunito.it
For example, studies on bromo-substituted 1H-indole derivatives have shown that the indole ring systems are essentially planar and that the crystal packing is stabilized by a combination of slipped π–π interactions and various hydrogen bonds. nih.govnih.goviucr.org The crystallographic data obtained includes the space group, unit cell dimensions, and atomic coordinates.
Below is a representative table of crystallographic data for a related indole derivative, illustrating the type of information obtained from an X-ray diffraction experiment.
| Parameter | Value (for C₁₆H₁₄BrNO₂S) researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.979 (6) |
| b (Å) | 11.100 (8) |
| c (Å) | 17.540 (14) |
| β (°) | 99.04 (3) |
| Volume (ų) | 1534 (2) |
| Z | 4 |
This data is for 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, a related indole derivative, and serves as an example of crystallographic data. researchgate.net
Computational Crystallography and Intermolecular Interaction Analysis
Computational methods are increasingly used to complement experimental crystallographic data, providing deeper insights into the nature and energetics of intermolecular interactions that govern crystal packing. unito.it
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where each molecule dominates. The surface is colored according to various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red. nih.gov
This analysis can be summarized in a two-dimensional fingerprint plot, which plots the distance to the nearest atom outside the surface (d_e) against the distance to the nearest atom inside the surface (d_i). nih.gov This plot provides a quantitative summary of the different types of intermolecular contacts. For instance, in a study of an indole derivative, the most significant intermolecular contacts were identified as H···O/O···H (24.3%), H···H (18.4%), and Br···H/H···Br (16.8%). nih.gov This information is crucial for understanding the relative importance of different interactions in stabilizing the crystal structure.
| Intermolecular Contact | Contribution (%) nih.gov |
| H···O/O···H | 24.3 |
| H···H | 18.4 |
| Br···H/H···Br | 16.8 |
| C···H/H···C | 8.4 |
This table shows the percentage contribution of various intermolecular contacts to the Hirshfeld surface for a substituted indole derivative, illustrating the output of this analysis. nih.gov
The supramolecular assembly of furo[2,3-f]indole systems in the solid state is significantly influenced by hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net The indole N-H group can act as a hydrogen bond donor, forming interactions with acceptor atoms on neighboring molecules. Theoretical studies on indole complexes have investigated the preference for hydrogen bonding to the five-membered pyrrole ring versus the six-membered phenyl ring. nih.gov
Pharmacological and Mechanistic Research on Furo 2,3 F Indole Derivatives
Target-Specific Enzyme Inhibition Studies.nih.govresearchgate.netresearchgate.netresearchgate.netnih.govunc.eduscilit.comnih.gov
Furo[2,3-f]indole derivatives have been extensively investigated for their ability to inhibit specific enzymes involved in various disease pathways. These studies have revealed potent and selective inhibitory activities against several key enzyme targets.
Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Cyclin-dependent Kinase 2 (CDK2)).nih.govresearchgate.netnih.gov
The indole (B1671886) framework is a well-established core for the development of kinase inhibitors. nih.gov Furo[2,3-f]indole derivatives, in particular, have shown promise as inhibitors of crucial kinases implicated in cancer cell proliferation and survival.
A novel series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent Kinase 2 (CDK2). rsc.org Several of these compounds exhibited significant antiproliferative activity against various cancer cell lines. rsc.org Notably, compounds 5i and 5j were identified as potent dual inhibitors of both EGFR and CDK2. rsc.org Further investigation into the structure-activity relationships of these compounds revealed that specific substitutions at the 5-position of the indole ring were crucial for their inhibitory potency. rsc.org
In the context of CDK2 inhibition, a new series of furo[2,3-b]indol-3a-ol derivatives were synthesized and evaluated. nih.gov Overexpression of CDK2 is linked to cancer development, making it a key therapeutic target. nih.gov In silico screening identified compound 3f as having excellent binding energies with the CDK2 enzyme. nih.gov Another study on furo[2,3-b]pyridine (B1315467) derivatives also demonstrated potent in vitro inhibitory activity against CDK2. The ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate derivative, compound 14 , showed good inhibitory activity with an IC₅₀ value of 0.93 µM, comparable to the reference compound roscovitine (B1683857) (IC₅₀ 0.394 μM). nih.gov Oxindole-based compounds, which share structural similarities, have also been shown to potently inhibit CDK2, with some derivatives exhibiting low nanomolar inhibitory activity. researchgate.net
Interactive Data Table: Kinase Inhibition by Furo[2,3-f]indole Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5i | EGFR | 102 | rsc.org |
| CDK2 | 41 | rsc.org | |
| 5j | EGFR | 85 | rsc.org |
| CDK2 | 33 | rsc.org | |
| Erlotinib (Reference) | EGFR | 80 | rsc.org |
| Roscovitine (Reference) | CDK2 | 394 | nih.gov |
| Compound 14 | CDK2 | 930 | nih.gov |
| Compound 3f | CDK2 | N/A (Excellent Binding Energy) | nih.gov |
Protease Inhibition (e.g., SARS-CoV-2 Main Protease (Mpro), Papain-like Protease (PLpro)).researchgate.net
The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are essential for viral replication, making them prime targets for antiviral drug development. nih.govnih.govbohrium.comnih.gov Indole derivatives have been explored as potential inhibitors of these viral proteases.
Research into indole chloropyridinyl esters as SARS-CoV-2 Mpro inhibitors led to the development of compound GRL-1720 , an irreversible covalent inhibitor. nih.gov Further optimization of this class of compounds resulted in derivative 7d , which also demonstrated inhibitory activity against SARS-CoV-2 Mpro. nih.gov While specific studies on furo[2,3-f]indole derivatives targeting Mpro are emerging, the broader class of indole-based compounds shows significant promise. For instance, ebselen, a 2-phenyl-1,2-benzoselenazol-3-one, was identified as a potent inhibitor of SARS-CoV-2 Mpro with an IC₅₀ of 0.67 μM. nih.gov
Similarly, the papain-like protease (PLpro) is another critical target for anti-SARS-CoV-2 therapies. researchgate.netnih.gov Small molecule inhibitors of PLpro have been shown to significantly reduce viral loads. researchgate.net While direct inhibition of PLpro by furo[2,3-f]indole derivatives is an active area of research, related indole-based compounds have shown activity. For example, the replacement of a carboxamide with a sulfonamide in certain lead compounds resulted in potent PLpro inhibitors with significant antiviral activity. nih.gov
DNA Topoisomerase I and II Inhibition.nih.gov
DNA topoisomerases are crucial enzymes that regulate the topological state of DNA and are validated targets for anticancer drugs. researchgate.netresearchgate.netsemanticscholar.org Several studies have investigated the potential of indole and its fused heterocyclic derivatives as topoisomerase inhibitors.
Pyrazolo[1,5-a]indole derivatives have been identified as potent inhibitors of DNA topoisomerase II, with some compounds also exhibiting dual inhibitory activity against both topoisomerase I and II. researchgate.net For instance, compounds GS-2 , GS-3 , and GS-4 were strong inhibitors of topoisomerase II, while GS-5 acted as a dual inhibitor. researchgate.net
In a study on glycosylated 2-phenyl-indoles, derivatives 3c and 3d were found to inhibit the relaxation activity of topoisomerase I, suggesting they may act as catalytic inhibitors. researchgate.net Furthermore, a series of 3-methyl-2-phenyl-1H-indoles were synthesized and evaluated for their antiproliferative and topoisomerase II inhibitory activity. semanticscholar.org A strong correlation was observed between the antiproliferative effect and topoisomerase II inhibition, with the most potent derivative, compound 32 , inducing apoptosis. semanticscholar.org While these studies focus on related indole structures, they highlight the potential of the broader furo[2,3-f]indole class as topoisomerase inhibitors. Some thiosemicarbazide (B42300) derivatives have been identified as the first dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov
Interactive Data Table: DNA Topoisomerase Inhibition by Indole Derivatives
| Compound | Target Topoisomerase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| GS-2 | Topoisomerase II | 10-30 | researchgate.net |
| GS-3 | Topoisomerase II | 10-30 | researchgate.net |
| GS-4 | Topoisomerase II | 10-30 | researchgate.net |
| GS-5 | Topoisomerase I & II | 10-30 | researchgate.net |
| Compound 32 | Topoisomerase II | < 5 (GI₅₀) | semanticscholar.org |
| Compound 2 | Topoisomerase IIα | ~43 | nih.gov |
| Etoposide (Reference) | Topoisomerase IIα | ~123 | nih.gov |
Cholinesterase Inhibition (Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)).unc.edu
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov Indole-based structures have been extensively studied for their potential as cholinesterase inhibitors. scilit.comnih.govdntb.gov.uasci-hub.semdpi.com
A series of indole derivatives analogous to the Alzheimer's drug donepezil (B133215) were synthesized and evaluated for their AChE inhibitory activity. nih.govmdpi.com Many of these compounds demonstrated potent inhibition, with 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione (IIId ) being the most potent. nih.govmdpi.com
Further research on indole-based-thiadiazole derivatives revealed potent dual inhibitors of both AChE and BuChE. sci-hub.se Compounds with fluoro substitutions on the phenyl ring attached to the thiadiazole showed particularly strong activity. sci-hub.se For instance, compound 8 was the most active against AChE (IC₅₀ = 0.17 µM) and also showed excellent potency against BuChE (IC₅₀ = 0.30 µM). sci-hub.se Furo[3,2-c]coumarins, which contain a related heterocyclic system, have also been identified as low-micromolar inhibitors of AChE. mdpi.com
Interactive Data Table: Cholinesterase Inhibition by Indole Derivatives
| Compound | Target Cholinesterase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| IIId | AChE | Potent (exact value not specified) | nih.govmdpi.com |
| Compound 8 | AChE | 0.17 | sci-hub.se |
| BuChE | 0.30 | sci-hub.se | |
| Compound 9 | AChE | 0.30 | sci-hub.se |
| BuChE | 0.60 | sci-hub.se | |
| Donepezil (Reference) | AChE | 0.016 | sci-hub.se |
| BuChE | 0.30 | sci-hub.se |
Receptor Modulation and Allosteric Interactions.scilit.com
Beyond enzyme inhibition, furo[2,3-f]indole derivatives and related compounds can modulate the function of cellular receptors, often through allosteric interactions. This offers a nuanced approach to influencing signaling pathways.
Cannabinoid Receptor 1 (CB1) Allosteric Modulation.scilit.com
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that plays a crucial role in various physiological processes. nih.govnih.gov Allosteric modulation of the CB1 receptor presents a promising therapeutic strategy, potentially avoiding the side effects associated with orthosteric ligands. unc.edunih.govnih.gov Indole-2-carboxamides were among the first identified allosteric modulators of the CB1 receptor. researchgate.netunc.edunih.govnih.gov
The first allosteric modulators of the CB1 receptor to be identified were a series of indole derivatives from Organon, including Org27569 , Org29647 , and Org27759 . researchgate.netunc.edunih.govnih.gov These compounds were found to enhance the binding of agonists while acting as negative allosteric modulators of agonist activity. nih.govnih.gov Subsequent structure-activity relationship studies confirmed that the indole-2-carboxamide scaffold is a valuable template for developing CB1 receptor allosteric modulators. nih.govnih.gov For instance, new N-phenylethyl-1H-indole-2-carboxamides were synthesized, and it was found that the carboxamide functionality was essential for the stimulatory effect on the receptor. nih.gov
Ligand-Biased Signaling Pathway Analysis
Currently, there is a lack of specific research investigating the ligand-biased signaling pathways of 2H,3H,5H,6H,7H-Furo[2,3-f]indole derivatives. However, the indole nucleus is a core component of many biologically active molecules that interact with a variety of receptors, including G protein-coupled receptors (GPCRs), where ligand-biased signaling is a key concept. For instance, certain indole derivatives have been developed as ligands for the benzodiazepine (B76468) receptor. nih.gov The exploration of how different furo[2,3-f]indole derivatives might preferentially activate specific downstream signaling cascades of a target receptor remains a promising area for future investigation. Such studies could lead to the development of finely-tuned therapeutic agents with improved efficacy and reduced side effects.
Antiproliferative and Cytotoxic Mechanisms of Action
The indole scaffold is a well-established pharmacophore in the design of anticancer agents, and its derivatives have been shown to exert their effects through multiple mechanisms.
A significant mechanism by which many indole derivatives exhibit anticancer activity is through the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.govrsc.org
Several indole-based compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govrsc.org For example, a series of 3-aroylindoles displayed promising inhibitory activity against several human cancer cell lines, with IC50 values in the nanomolar range. nih.gov Similarly, indole-vinyl sulfone analogues have been developed as tubulin polymerization inhibitors, with some derivatives showing potent activity against a panel of human cancer cells. nih.gov
The following table summarizes the tubulin polymerization inhibitory activity of selected indole derivatives:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6v | T47D | 0.04 ± 0.06 | nih.gov |
| 14e | Various | 0.055–0.305 | nih.gov |
| 7i | Tubulin | 3.03 ± 0.11 | mdpi.com |
| CA-4 (standard) | Tubulin | 8.33 ± 0.29 | mdpi.com |
This table is for illustrative purposes and includes data for various indole derivatives, not specifically this compound.
In addition to cell cycle arrest, many furo-indole and indole derivatives induce apoptosis, or programmed cell death, in cancer cells. wits.ac.zamdpi.com This is often a consequence of the cellular stress caused by mechanisms like tubulin inhibition. The apoptotic process is characterized by a series of biochemical events, including the activation of caspases, which are proteases that play a central role in the execution phase of apoptosis. mdpi.com
For instance, certain indole-2-carboxamides have been shown to significantly elevate the levels of caspase-3, a key executioner caspase, leading to apoptosis in human epithelial cancer cells. mdpi.com Another study on an indoline (B122111) derivative demonstrated the induction of apoptosis through the activation of caspase-3 and caspase-9, which was accompanied by DNA fragmentation, a hallmark of apoptosis. wits.ac.za Some 2,3-disubstituted indoles have shown cytostatic effects, suggesting that apoptosis induction may not be the primary mechanism for all indole derivatives. nih.gov
Beyond cancer, furo-indole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils. nih.gov Several studies have demonstrated that indole derivatives can effectively inhibit this aggregation process. nih.govnih.gov
The proposed mechanism involves the indole moiety interacting with the aromatic residues of the Aβ peptide, thereby preventing the self-assembly process. nih.gov For example, simple hydroxyindole derivatives, such as 4-hydroxyindole, have been identified as potent inhibitors of Aβ aggregation and can abrogate its cytotoxic effects. nih.gov Furthermore, novel indole and 7-azaindole (B17877) derivatives have been specifically designed to prevent the pathological self-assembly of amyloid-β. nih.gov Some indole derivatives have also been shown to inhibit the self-induced aggregation of Aβ amyloid. nih.gov
Antioxidant Mechanisms and Free Radical Scavenging Activity
The indole nucleus is recognized for its antioxidant properties, and derivatives of furo-indole are expected to share this characteristic. nih.govnih.gov The antioxidant activity of indole derivatives is largely attributed to the ability of the indole nitrogen to donate a hydrogen atom, and the resulting radical is stabilized by the aromatic system. nih.gov
These compounds are effective scavengers of various reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov For example, certain tryptophan and tryptamine (B22526) derivatives have shown significant scavenging activity against peroxyl radicals, with some being more potent than the standard antioxidant Trolox. nih.gov The antioxidant efficacy is influenced by the type and position of substituents on the indole ring. nih.gov
The table below shows the free radical scavenging activity of selected indole derivatives:
| Derivative | Radical Scavenged | IC50 (µM) | Reference |
| Tryptophan | Peroxyl radical | More active than Trolox | nih.gov |
| Tryptamine | Peroxyl radical | More active than Trolox | nih.gov |
| N-prenyl tryptophan | Peroxyl radical | More active than Trolox | nih.gov |
| Tryptophan | Hypochlorous acid | 3.50 ± 0.4 | nih.gov |
| N-prenyl tryptophan | Hypochlorous acid | 4.13 ± 0.17 | nih.gov |
This table is for illustrative purposes and includes data for various indole derivatives, not specifically this compound.
Anti-infective Modalities and Mechanistic Insights
Indole and its derivatives have demonstrated a broad spectrum of anti-infective activities, including antibacterial and antifungal properties. nih.govnih.gov This makes the furo[2,3-f]indole scaffold a promising template for the development of new anti-infective agents.
The antimicrobial mechanisms of indole derivatives are varied. Some compounds are believed to work by inhibiting essential bacterial enzymes or by disrupting the cell membrane. In some cases, indole derivatives have been shown to inhibit efflux pumps, which are proteins that bacteria use to expel antibiotics, thus overcoming drug resistance. nih.gov For example, certain indole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
In terms of antifungal activity, indole derivatives have been effective against various fungal pathogens, including Candida albicans. nih.govresearchgate.net Some indole-triazole hybrids have shown significant promise as novel antibacterial and antifungal lead compounds. researchgate.net
Lack of Specific Research Data on this compound Derivatives Limits Pharmacological Review
A comprehensive search of available scientific literature and databases has revealed a significant lack of specific pharmacological and mechanistic research focused on the chemical compound This compound and its derivatives. Despite extensive queries targeting antimicrobial, antifungal, antiviral, and anti-inflammatory properties, no dedicated studies detailing the biological activities for this specific heterocyclic scaffold could be retrieved.
The current body of scientific research on related compounds primarily focuses on other isomers of the furo-indole family or the broader class of indole derivatives. For instance, studies are available for the isomeric scaffold, furo[3,2-b]indole , which has been investigated for its anti-inflammatory and analgesic properties. nih.govnih.gov Similarly, research into the general class of indole derivatives has shown a wide range of biological activities, including antimicrobial, antifungal, and antiviral effects. nih.govnih.govnih.govnih.gov
One study identified furo[2,3-f]quinolin-5-ol derivatives , which share a similar furo-fused ring system, as possessing promising antifungal activity against various fungal species. nih.gov However, the core quinoline (B57606) structure of these compounds differs significantly from the indole core of the requested subject, making direct comparisons of pharmacological activity scientifically unsound.
The absence of specific data for this compound derivatives prevents a detailed analysis of their pharmacological properties as outlined. Attributing findings from different isomers or broader chemical classes to this specific compound would be speculative and scientifically inaccurate. Therefore, the requested article on the antimicrobial, antifungal, antiviral, and anti-inflammatory pathways and modulation of this compound derivatives cannot be generated at this time due to the lack of available research data.
Further investigation into the synthesis and biological evaluation of this specific furo[2,3-f]indole scaffold is required to elucidate its potential therapeutic properties.
Furo 2,3 F Indole Scaffold in Advanced Materials Science
Development of Organic Semiconductor Materials and Related Fused Pyrrole (B145914) Systems
The development of organic semiconductors has seen a surge in the exploration of various molecular building blocks, with fused-ring pyrrole systems emerging as a significant class of materials. digitellinc.comnih.gov Pyrrole, an electron-rich five-membered aromatic heterocycle, offers excellent donor properties, making it a valuable component in organic electronic materials. nih.gov However, simple pyrrole systems can suffer from lower stability under ambient conditions due to their high electron density. nih.gov To overcome this, researchers have focused on fusing pyrrole with other aromatic rings, which enhances stability and promotes larger π-π overlapping areas essential for efficient charge transport through a hopping mechanism. nih.govacs.org
Fused pyrrole derivatives have been successfully incorporated into both small molecules and polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov A notable example is the thieno[3,2-b]pyrrole unit, which has been shown to produce organic semiconductors with nearly ideal OFET characteristics, including good charge carrier mobilities and threshold voltages. digitellinc.com The versatility of the pyrrole nitrogen allows for chemical modifications, further tuning the electronic properties of the resulting materials. digitellinc.com
While much research has centered on thiophene-fused pyrroles, the exploration of other fused systems, such as the furo[2,3-f]indole scaffold, remains less extensive. acs.org The incorporation of a furan (B31954) ring, another electron-rich heterocycle, is a promising strategy for developing novel semiconducting materials. mdpi.com The fusion of furan and indole (B1671886) rings in the furo[2,3-f]indole structure is anticipated to create a unique electronic environment, potentially leading to materials with desirable semiconducting properties. The development of such non-conventional pyrrole-fused ring systems is crucial for a deeper understanding of structure-property relationships in organic semiconductors. acs.org
| Fused Pyrrole System | Key Features | Reported Application |
| Thieno[3,2-b]pyrrole | High electron density, modifiable NH group. digitellinc.com | Organic Field-Effect Transistors (OFETs). digitellinc.com |
| Dithieno[3,2-b:2′,3′-d]pyrroles (DTP) | Extended conjugation, good stability. nih.govacs.org | Organic electronics. nih.govacs.org |
| 1H-Indole | Pyrrole-based fused ring system. acs.org | Organic Photovoltaics (OPVs). acs.org |
| Pyrrolo[2,3-b]pyridine | Pyrrole-based fused ring system. acs.org | Potential for organic electronics. acs.org |
| π-Extended Pyrrole-Fused Thiepine | "Pitched π-stacking" structure. elsevierpure.comresearcher.life | Single-crystal field-effect transistors. elsevierpure.comresearcher.life |
Optoelectronic Properties and Potential Applications of Fused Heterocyclic Architectures
The optoelectronic properties of fused heterocyclic compounds are intrinsically linked to their molecular structure, particularly the degree of π-conjugation and the nature of the constituent heteroatoms. nih.govresearchgate.net These properties, including light absorption, emission, and charge carrier mobility, are critical for applications in organic light-emitting diodes (OLEDs), OFETs, and OPVs. nih.govnih.gov The rigid and coplanar nature of fused ring systems promotes significant π-orbital overlap, which is advantageous for both intramolecular and intermolecular charge transfer. nih.gov
Fused heteropentalenes, which are composed of two fused five-membered rings, have garnered considerable attention in optoelectronics. nih.govnih.gov The combination of different heteroatoms within this framework allows for the fine-tuning of the frontier molecular orbital (HOMO and LUMO) energy levels. nih.gov For instance, the introduction of electron-rich units like furan can influence the absorption and emission characteristics of the molecule. mdpi.com Furan-containing chiral spiro-fused polycyclic aromatic compounds have been shown to exhibit distinct photophysical properties compared to their thiophene (B33073) analogs due to the higher electron-richness of the furan ring. mdpi.com
For the furo[2,3-f]indole scaffold, it is anticipated that the fusion of the electron-rich furan and indole moieties will result in a system with a unique set of optoelectronic properties. The extended π-system is expected to lead to absorption in the visible region of the electromagnetic spectrum and potentially give rise to fluorescence. researchgate.net The presence of both oxygen and nitrogen heteroatoms could also influence the charge transport characteristics, making these materials candidates for hole-transporting semiconductors. researchgate.net The investigation of such novel fused systems is essential for expanding the library of organic materials available for optoelectronic applications, with potential uses in sensors, displays, and solar energy conversion. mdpi.comresearchgate.net
| Fused Heterocyclic System | Reported Optoelectronic Property/Application |
| Thieno[3,2-b]thiophenes | Appreciable photophysical properties, used in OLEDs and OFETs. nih.govnih.gov |
| 1,4-dihydropyrrolo[3,2-b]pyrroles | Potent optoelectronics tool, used in OLEDs and OFETs. nih.govnih.gov |
| Benzothiadiazole-fused azaacenes | Visible-region absorption and near-infrared (NIR) fluorescence, hole-transport semiconductors for OFETs. researchgate.net |
| Furan-containing chiral spiro-fused PACs | Circularly polarized luminescence, distinct absorption and emission from thiophene analogs. mdpi.com |
| Nonsymmetrical bisindolizines | p-type semiconductor behavior, potential for nanoelectronics and optoelectronics. researchgate.net |
Future Research Directions and Translational Perspectives for Furo 2,3 F Indole Chemistry
Emerging Synthetic Methodologies for Complex Furo-Indole Derivatives
The development of novel and efficient synthetic routes is crucial for exploring the full potential of furo[2,3-f]indole derivatives. Current strategies often involve the construction of the heterocyclic ring onto a benzofuran (B130515) core or intramolecular cyclization of suitably substituted precursors. researchgate.net
Future synthetic efforts are likely to focus on:
Asymmetric Synthesis: The development of catalytic asymmetric methods, such as the [3+2] cycloaddition of indoles with epoxides using chiral catalysts, will be essential for producing enantiomerically pure furo-indole derivatives. researchgate.net This is critical as different enantiomers of a chiral drug can have vastly different biological activities.
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer an efficient and atom-economical approach to generating diverse libraries of complex molecules. rsc.org Applying MCRs to furo-indole synthesis could rapidly produce a wide range of derivatives for biological screening.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch methods, including improved safety, scalability, and reaction control. mdpi.com Implementing flow technologies for the synthesis of furo-indole intermediates and final products could streamline their production. mdpi.com
Novel Catalytic Systems: Exploration of new catalysts, including metal-based and organocatalysts, will continue to be a major driver of innovation in this field. For instance, manganese-induced oxidative cyclization has shown promise in the synthesis of related fused heterocyclic systems. researchgate.net
Advanced Computational Approaches in Structure-Activity Relationship (SAR) Studies
Computational methods are becoming indispensable tools in modern drug discovery for predicting the biological activity of compounds and guiding synthetic efforts. For furo[2,3-f]indole derivatives, advanced computational approaches can accelerate the identification of promising drug candidates.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For furo[2,3-f]indole derivatives, QSAR can help predict the analgesic and anti-inflammatory activities based on their substituents. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking studies have been used to understand the binding of furo[2,3-d]pyrimidine (B11772683) derivatives to key enzymes like PI3K and AKT, providing insights into their anticancer activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov These simulations can reveal the stability of the interactions between a furo-indole derivative and its biological target, as demonstrated with furo[2,3-d]pyrimidine-based compounds. nih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This information can then be used to search for new, structurally diverse compounds with similar activity.
The integration of these computational methods will be crucial for optimizing the potency and selectivity of furo[2,3-f]indole-based therapeutic agents and for understanding their mechanism of action at a molecular level. nih.govresearchgate.net
Exploration of Novel Biological Targets and Therapeutic Applications
Derivatives of the broader furo-indole and related indole (B1671886) families have shown a wide range of biological activities, suggesting that the furo[2,3-f]indole scaffold could be a valuable template for developing new therapeutics. nih.govnih.gov
Future research will likely focus on exploring the potential of these compounds against a variety of biological targets and in several therapeutic areas:
Anticancer Agents: Furo[3,2-b]indole and furo[2,3-d]pyrimidine derivatives have demonstrated significant anticancer activity. nih.govnih.gov For example, a specific 2,4-disubstituted furo[3,2-b]indole derivative showed selective inhibitory activity against renal cancer cells. nih.gov Further investigation into their mechanisms of action, which may involve the inhibition of protein kinases or induction of apoptosis, is warranted. nih.govnih.gov
Antiviral Compounds: Indole-containing compounds have been identified as inhibitors of viral fusion and replication, such as in the case of HIV and Hepatitis C. nih.govresearchgate.net The furo[2,3-f]indole scaffold could be explored for the development of novel antiviral agents.
Neurodegenerative Diseases: Given the role of serotonin (B10506), an indole derivative, in the central nervous system, furo-indole compounds could be investigated as potential ligands for serotonin receptors or as modulators of other neurological targets. nih.gov
Anti-inflammatory and Analgesic Agents: Certain 4,6-disubstituted furo[3,2-b]indole derivatives have shown analgesic and anti-inflammatory properties, suggesting their potential for treating pain and inflammation. nih.gov
Enzyme Inhibition: The indole nucleus is a key component of tryptophan, an amino acid metabolized by the enzyme indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in cancer. nih.gov Furo[2,3-f]indole derivatives could be designed as specific inhibitors or substrates of enzymes like IDO for therapeutic or diagnostic purposes. nih.gov
Integration with Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of chemical syntheses to minimize environmental impact and improve sustainability. nih.govsofia-darmstadt.de
For the synthesis of furo[2,3-f]indole derivatives, green chemistry approaches can be implemented in several ways:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol, is a key principle of green chemistry. rsc.org
Catalysis: The use of catalysts, both chemical and biological (biocatalysis), can improve reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions. maastrichtuniversity.nl
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes the generation of waste. Multicomponent reactions are a prime example of this principle. rsc.orgmaastrichtuniversity.nl
Energy Efficiency: Employing methods like microwave-assisted synthesis or mechanochemistry can reduce energy consumption compared to traditional heating methods. nih.gov
Renewable Feedstocks: While challenging for complex heterocyclic syntheses, the long-term goal is to utilize renewable starting materials to reduce reliance on petrochemicals. nih.gov
By consciously applying these principles, the synthesis of furo[2,3-f]indole derivatives can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical research and development. sofia-darmstadt.de
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2H,3H,5H,6H,7H-Furo[2,3-f]indole, and how can they be addressed methodologically?
- Answer : The synthesis of furoindole derivatives often involves multi-step sequences with instability issues, particularly for unsubstituted analogs. For example, highlights the instability of intermediates in traditional routes and proposes acid-induced cyclization (e.g., quenching with acetaldehyde followed by acid catalysis) to improve yields (50–70% total yield). Click chemistry approaches, such as CuI-catalyzed azide-alkyne cycloaddition (as in and ), can also streamline functionalization of the indole core. Key steps include solvent optimization (e.g., PEG-400/DMF mixtures for solubility) and purification via flash chromatography (70:30 EtOAc/hexane). Monitoring reaction progress with TLC (Rf = 0.30 in EtOAc/hexane) and structural validation via / NMR and HRMS are critical .
Q. How can researchers ensure structural fidelity and purity of furoindole derivatives during synthesis?
- Answer : Rigorous analytical workflows are required:
- Chromatography : Flash column chromatography (EtOAc/hexane gradients) effectively separates impurities ( ).
- Spectroscopy : NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and NMR (carbonyl signals at ~160–180 ppm) confirm backbone integrity. NMR is critical for fluorinated analogs ( ).
- Mass Spectrometry : FAB-HRMS (e.g., m/z 427.0757 [M+H]) validates molecular weight and functional group addition .
Q. What experimental design considerations are essential for functionalizing the furoindole core?
- Answer : Functionalization often targets the indole nitrogen or furan oxygen. Key considerations:
- Regioselectivity : Substituent positioning (e.g., 5-bromo or 5-fluoro groups) impacts reactivity. and use 3-(2-azidoethyl)-indole precursors to direct triazole formation via CuI catalysis.
- Solvent Systems : Polar aprotic solvents (DMF, PEG-400) enhance solubility of hydrophobic intermediates.
- Catalyst Loading : CuI (1.0–1.5 equiv.) optimizes click reaction efficiency while minimizing side products .
Advanced Research Questions
Q. How can conflicting spectral data for furoindole derivatives be resolved during structural elucidation?
- Answer : Contradictions in NMR or HRMS data may arise from tautomerism, steric hindrance, or impurities. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering in fused systems).
- 2D Techniques : HSQC and HMBC clarify - correlations, especially for overlapping signals.
- Isotopic Labeling : -labeling (for indole NH groups) can resolve ambiguous assignments.
- Parallel Synthesis : Compare analogs (e.g., bromo vs. fluoro derivatives in and ) to isolate substituent effects .
Q. What strategies improve the yield and scalability of furoindole synthesis for pharmacological studies?
- Answer : Scalability requires:
- Flow Chemistry : Continuous processing reduces intermediate degradation (noted in for unstable intermediates).
- Microwave Assistance : Accelerates CuI-catalyzed cycloadditions ( ) by reducing reaction times (e.g., 12 hrs → 2–4 hrs).
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.
- Table : Example reaction optimization ( ):
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent (DMF:PEG-400) | 1:2 → 1:3 | 42% → 50% |
| Catalyst (CuI) | 0.5 → 1.0 equiv. | 35% → 50% |
| Temperature | RT → 60°C | 30% → 50% |
Q. How can computational methods guide the design of furoindole-based bioactive compounds?
- Answer :
- Docking Studies : Predict binding to targets (e.g., antioxidant enzymes in ’s ischemia context) using software like AutoDock.
- DFT Calculations : Model electronic effects of substituents (e.g., electron-withdrawing halogens in and ) on reactivity.
- MD Simulations : Assess stability of furoindole-protein complexes over nanosecond timescales.
- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity .
Methodological Best Practices
- Safety Protocols : Adhere to OHS/OSH guidelines ( ) for handling sensitizing agents (e.g., indole derivatives).
- Reproducibility : Document reagent sources (e.g., Kanto Reagents in ) and purity (>95% by HPLC).
- Data Reporting : Follow ICMJE standards ( ) for chemical descriptions (CAS RN, batch numbers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
